molecular formula C6H10BrN B1278914 3-Bromo-1-methyl-1,2,5,6-tetrahydropyridine CAS No. 365261-27-4

3-Bromo-1-methyl-1,2,5,6-tetrahydropyridine

Cat. No.: B1278914
CAS No.: 365261-27-4
M. Wt: 176.05 g/mol
InChI Key: AEZMVSLMBQQJOA-UHFFFAOYSA-N
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Description

3-Bromo-1-methyl-1,2,5,6-tetrahydropyridine is a halogenated derivative of 1-methyl-1,2,5,6-tetrahydropyridine, a cyclic amine. This compound is notable for its structural features, which include a bromine atom attached to the tetrahydropyridine ring. It serves as a crucial precursor in the synthesis of various biologically active compounds.

Biochemical Analysis

Biochemical Properties

3-Bromo-1-methyl-1,2,5,6-tetrahydropyridine plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with certain enzymes involved in metabolic pathways, potentially altering their catalytic activity . The nature of these interactions can vary, including binding to active sites or allosteric sites, leading to inhibition or activation of the enzymes.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it may modulate signaling pathways that regulate cell growth, differentiation, and apoptosis . Additionally, changes in gene expression induced by this compound can lead to alterations in protein synthesis and cellular behavior.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It may bind to enzymes, inhibiting or activating their function, and can also interact with DNA or RNA, affecting gene expression . These interactions can lead to changes in cellular processes, such as metabolic flux and signal transduction.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions but may degrade over time, leading to a decrease in its efficacy . Long-term exposure to this compound can result in sustained changes in cellular behavior and function.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may have minimal or beneficial effects, while higher doses can lead to toxic or adverse effects . Threshold effects have been observed, where a specific dosage is required to elicit a significant biological response. Toxicity studies have indicated that high doses can cause cellular damage and disrupt normal physiological processes.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels . These interactions can lead to changes in the production and utilization of key metabolites, affecting overall cellular metabolism.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific mechanisms. It may interact with transporters or binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation within specific cellular compartments can influence its activity and function.

Subcellular Localization

The subcellular localization of this compound is critical for its activity. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can affect its interactions with biomolecules and its overall biochemical effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-1-methyl-1,2,5,6-tetrahydropyridine typically involves the bromination of 1-methyl-1,2,5,6-tetrahydropyridine. This can be achieved through the following steps:

    Starting Material: 1-Methyl-1,2,5,6-tetrahydropyridine.

    Bromination: The bromination reaction is carried out using bromine (Br2) or a bromine source such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane (CH2Cl2) or carbon tetrachloride (CCl4).

    Reaction Conditions: The reaction is typically conducted at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Bromination: Using large quantities of bromine or N-bromosuccinimide.

    Continuous Stirring: Ensuring uniform mixing and reaction completion.

    Purification: The product is purified through distillation or recrystallization to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-1-methyl-1,2,5,6-tetrahydropyridine undergoes several types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized to form corresponding pyridine derivatives.

    Reduction Reactions: Reduction can lead to the formation of 1-methyl-1,2,5,6-tetrahydropyridine.

Common Reagents and Conditions

    Substitution: Reagents like sodium amide (NaNH2) or potassium tert-butoxide (KOtBu) in solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products

    Substitution: Formation of various substituted tetrahydropyridine derivatives.

    Oxidation: Formation of pyridine derivatives.

    Reduction: Formation of 1-methyl-1,2,5,6-tetrahydropyridine.

Scientific Research Applications

3-Bromo-1-methyl-1,2,5,6-tetrahydropyridine has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and intermediates for various industrial applications.

Comparison with Similar Compounds

Similar Compounds

    1-Methyl-1,2,5,6-tetrahydropyridine: Lacks the bromine atom, making it less reactive in substitution reactions.

    5-Bromo-1-methyl-1,2,3,6-tetrahydropyridine: A structural isomer with different bromine positioning, affecting its reactivity and biological properties.

    1-Methyl-1,2,3,6-tetrahydropyridine: Another isomer with distinct chemical behavior and applications.

Uniqueness

3-Bromo-1-methyl-1,2,5,6-tetrahydropyridine is unique due to the presence of the bromine atom at the 3-position, which enhances its reactivity in substitution reactions and its potential biological activities. This structural feature distinguishes it from other tetrahydropyridine derivatives and makes it valuable in various research and industrial applications .

Properties

IUPAC Name

5-bromo-1-methyl-3,6-dihydro-2H-pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10BrN/c1-8-4-2-3-6(7)5-8/h3H,2,4-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEZMVSLMBQQJOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC=C(C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50454599
Record name 3-BROMO-1-METHYL-1,2,5,6-TETRAHYDROPYRIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50454599
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

365261-27-4
Record name 3-BROMO-1-METHYL-1,2,5,6-TETRAHYDROPYRIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50454599
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-bromo-1-methyl-1,2,3,6-tetrahydropyridine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of generating 1-methyl-1-azacyclohexa-2,3-diene(N−B)borane from 3-Bromo-1-methyl-1,2,5,6-tetrahydropyridine(N−B)borane?

A1: 1-methyl-1-azacyclohexa-2,3-diene(N−B)borane belongs to a class of compounds called cyclic allenes, which are highly reactive due to their strained ring systems. The research demonstrates a method to generate this unstable intermediate in situ from a readily accessible precursor, this compound(N−B)borane []. This allows for the study of its reactivity and potential applications in synthetic chemistry, particularly in the formation of complex heterocyclic compounds.

Q2: How was the formation of 1-methyl-1-azacyclohexa-2,3-diene(N−B)borane confirmed in the study?

A2: The study employed a trapping strategy to confirm the generation of the transient 1-methyl-1-azacyclohexa-2,3-diene(N−B)borane. Treatment of this compound(N−B)borane with potassium tert-butoxide in the presence of trapping agents like furan or styrene led to the formation of characteristic cycloaddition products []. These products serve as indirect evidence for the intermediacy of the highly reactive cyclic allene.

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